Regioisomeric Scaffold Divergence: CLK/HIPK vs. IRAK4 Target Engagement Determined by Fusion Pattern
The [3,2-b] fusion architecture directs kinase selectivity toward the CLK and HIPK families, whereas the [2,3-b] positional isomer is associated with IRAK4 inhibition. In the 2019 Angewandte Chemie study, 3,5-disubstituted furo[3,2-b]pyridines—synthesized from a core accessed via the 5-amino intermediate—yielded potent CLK inhibitors with IC50 values below 50 nM [1]. In contrast, a 2023 European Journal of Medicinal Chemistry study employing the dihydrofuro[2,3-b]pyridine core reported IRAK4 inhibitors where the initial screening hit showed an IC50 of 243 nM and optimized lead compound 21 reached an IC50 of 6.2 nM, albeit with high clearance (Cl = 43 mL/min/kg) and poor oral bioavailability (F = 1.6%) [2].
| Evidence Dimension | Primary kinase target and potency for optimized inhibitors derived from each scaffold |
|---|---|
| Target Compound Data | CLK/HIPK inhibitors: IC50 < 50 nM for CLK1/CLK2 in enzymatic assays [1] |
| Comparator Or Baseline | IRAK4 inhibitors (dihydrofuro[2,3-b]pyridine core): Lead compound 21, IC50 = 6.2 nM but Cl = 43 mL/min/kg, F = 1.6% [2] |
| Quantified Difference | Different kinase selectivity profile; [3,2-b] core delivers CLK/HIPK inhibition; [2,3-b] core delivers IRAK4 inhibition |
| Conditions | Enzymatic kinase assays; cellular target engagement assays in HEK293 and SK-MEL-2 cells |
Why This Matters
A procurement decision for the [3,2-b] isomer versus the [2,3-b] isomer is effectively a decision about which kinase target class the downstream library will interrogate, making the regioisomer identity a gating factor for project feasibility.
- [1] Němec V, Hylsová M, Maier L, Flegel J, Sievers S, Ziegler S, Schröder M, Berger BT, Chaikuad A, Valčíková B, Uldrijan S, Drápela S, Souček K, Waldmann H, Knapp S, Paruch K. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. 2019;58(4):1062-1066. View Source
- [2] Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. 2023;258:115588. doi:10.1016/j.ejmech.2023.115588 View Source
